molecular formula C10H8FNO B13713958 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile

3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile

Cat. No.: B13713958
M. Wt: 177.17 g/mol
InChI Key: MUBVPLLALRNMEM-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile is an organic compound with a unique structure that includes a fluoro-substituted phenyl ring and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 2-fluoro-6-methylbenzoyl chloride with malononitrile in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluoro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines and other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and selectivity towards these targets. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-methylphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid
  • 5-Fluoro-2-methylphenylboronic acid

Uniqueness

3-(2-Fluoro-6-methylphenyl)-3-oxopropanenitrile is unique due to the presence of both a fluoro-substituted phenyl ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

IUPAC Name

3-(2-fluoro-6-methylphenyl)-3-oxopropanenitrile

InChI

InChI=1S/C10H8FNO/c1-7-3-2-4-8(11)10(7)9(13)5-6-12/h2-4H,5H2,1H3

InChI Key

MUBVPLLALRNMEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)F)C(=O)CC#N

Origin of Product

United States

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